methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Overview
Description
Methyl 7-(phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is an organosulfur compound that features a sulfonamide group attached to a dihydroisoquinoline core
Mechanism of Action
Target of Action
The compound “methyl 7-(phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate” is a sulfonamide derivative. Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamide drugs .
Mode of Action
Sulfonamides, including our compound of interest, interact with their targets by inhibiting their enzymatic activities. They act as competitive inhibitors, mimicking the natural substrate of the enzyme and binding to the active site, thereby preventing the substrate from binding . This inhibition disrupts the normal biochemical processes mediated by these enzymes, leading to the therapeutic effects of the drug .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. Carbonic anhydrase plays a role in maintaining pH and fluid balance, while dihydropteroate synthetase is involved in the synthesis of folic acid, which is essential for DNA replication . Therefore, the inhibition of these enzymes can lead to diuresis, hypoglycemia, and the treatment of certain infections .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of sulfonamides are complex and can vary between different compounds. Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties can be influenced by various factors, including the specific structure of the sulfonamide, the presence of other drugs, and individual patient characteristics .
Result of Action
The molecular and cellular effects of sulfonamides’ action include disruption of normal cellular functions in pathogenic organisms, leading to their death or growth inhibition. In humans, the inhibition of carbonic anhydrase can lead to increased urine output (diuresis) and decreased blood sugar levels (hypoglycemia) . The inhibition of dihydropteroate synthetase in bacteria can prevent them from synthesizing folic acid, which is necessary for their growth and reproduction .
Action Environment
The action, efficacy, and stability of sulfonamides can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the drug, which can influence its absorption and distribution . Additionally, the presence of other drugs can affect the metabolism and excretion of sulfonamides, potentially leading to drug interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves the following steps:
Formation of the Isoquinoline Core: The dihydroisoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Sulfonamide Group: The phenylsulfonamido group is introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonamide.
Esterification: The carboxylate group is introduced through an esterification reaction, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfenamide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinamides and sulfenamides.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Methyl 7-(phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its sulfonamide group, which is known for its antibacterial and antifungal properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly those containing sulfur.
Biological Studies: It is used in studies exploring the biological activity of sulfonamide-containing compounds, including their interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Other sulfonamide-containing compounds, such as sulfamethoxazole and sulfanilamide, share similar antibacterial properties.
Isoquinolines: Compounds like papaverine and berberine, which also contain the isoquinoline core, are used for their pharmacological effects.
Uniqueness
Methyl 7-(phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the combination of its sulfonamide group and dihydroisoquinoline core. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 7-(benzenesulfonamido)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-23-17(20)19-10-9-13-7-8-15(11-14(13)12-19)18-24(21,22)16-5-3-2-4-6-16/h2-8,11,18H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBZUCXYUPHFIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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